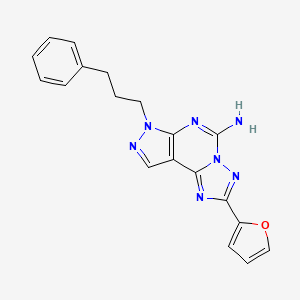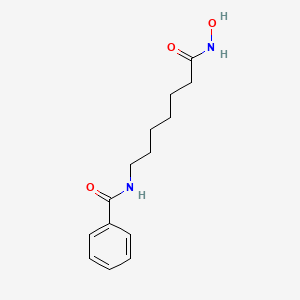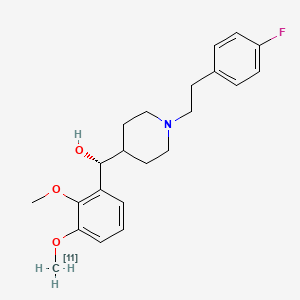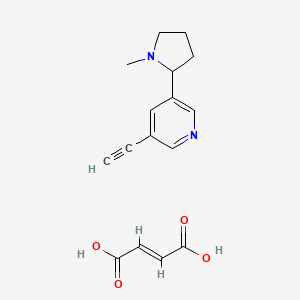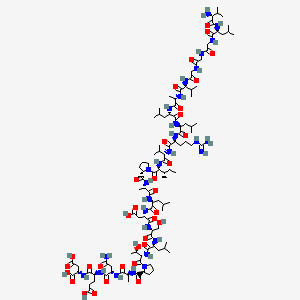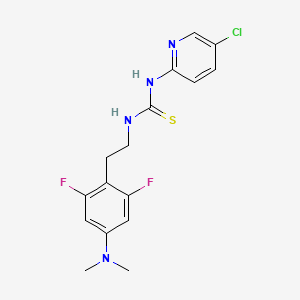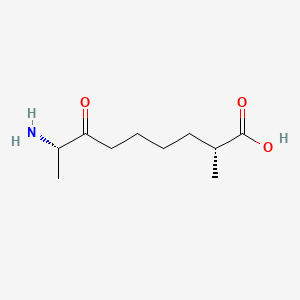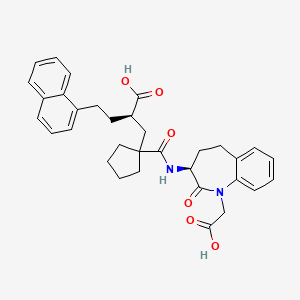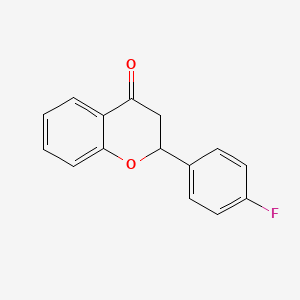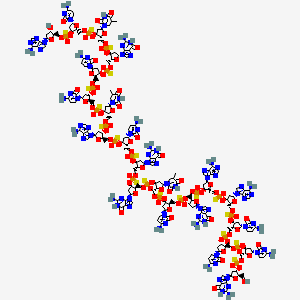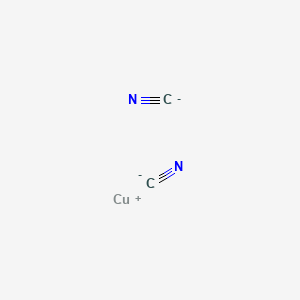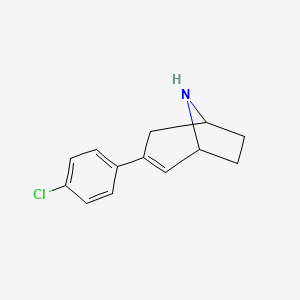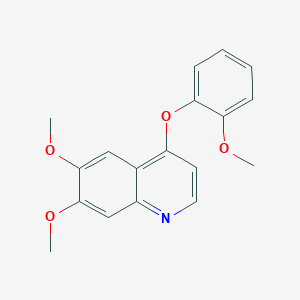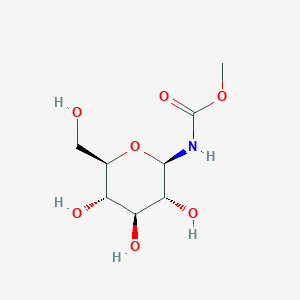
1-Deoxy-1-methoxycarbamido-beta-D-glucopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Deoxy-1-Methoxycarbamido-Beta-D-Glucopyranose is an organic compound belonging to the class of hexoses, which are monosaccharides containing six carbon atoms. This compound is characterized by its unique structure, which includes a methoxycarbamido group attached to the glucopyranose ring.
Preparation Methods
The synthesis of 1-Deoxy-1-Methoxycarbamido-Beta-D-Glucopyranose typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as glucose derivatives.
Reaction Conditions: The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the methoxycarbamido group.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Deoxy-1-Methoxycarbamido-Beta-D-Glucopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Scientific Research Applications
1-Deoxy-1-Methoxycarbamido-Beta-D-Glucopyranose has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in various industrial processes, including the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Deoxy-1-Methoxycarbamido-Beta-D-Glucopyranose involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
1-Deoxy-1-Methoxycarbamido-Beta-D-Glucopyranose can be compared with other similar compounds, such as:
1-Deoxy-1-Methoxycarbamido-Beta-D-Gluco-2-Heptulopyranosonamide: This compound has a similar structure but differs in the presence of additional functional groups.
N-(Methoxycarbonyl)-Beta-D-Glucopyranosylamine: Another related compound with slight structural variations.
Hexoses: Other hexose derivatives with different functional groups and properties.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
CAS No. |
188679-87-0 |
|---|---|
Molecular Formula |
C8H15NO7 |
Molecular Weight |
237.21 g/mol |
IUPAC Name |
methyl N-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]carbamate |
InChI |
InChI=1S/C8H15NO7/c1-15-8(14)9-7-6(13)5(12)4(11)3(2-10)16-7/h3-7,10-13H,2H2,1H3,(H,9,14)/t3-,4-,5+,6-,7-/m0/s1 |
InChI Key |
IZZJOGWXTFEDLL-ZYNSJIGGSA-N |
Isomeric SMILES |
COC(=O)N[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)CO)O)O)O |
Canonical SMILES |
COC(=O)NC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


